

Isobellidifolin chemical structure and properties

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Compound of Interest

Compound Name: *Isobellidifolin*

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An In-Depth Technical Guide to **Isobellidifolin**: Chemical Structure, Properties, and Biological Activity

Introduction

Isobellidifolin, a naturally occurring xanthone, is a secondary metabolite found predominantly in plants of the Gentianaceae family. Also known as Bellidifolin, this polyphenol has garnered significant interest within the scientific community for its diverse pharmacological activities. As a potent antioxidant and free radical scavenger, **Isobellidifolin** presents a promising scaffold for drug discovery and development, particularly in the fields of cardiovascular disease and inflammation.[1] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, biological mechanisms, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

Isobellidifolin is structurally classified as a trihydroxy-methoxy-xanthone. Its core is a dibenzo-y-pyrone heterocyclic system. The formal IUPAC name is 1,5,8-Trihydroxy-3-methoxy-9H-xanthen-9-one.

Table 1: Chemical Identifiers for **Isobellidifolin**

Identifier	Value
IUPAC Name	1,5,8-Trihydroxy-3-methoxy-9H-xanthen-9-one
Synonyms	Bellidifolin, Bellidifoline
CAS Number	2798-25-6
Molecular Formula	C ₁₄ H ₁₀ O ₆
Molecular Weight	274.23 g/mol
Canonical SMILES	<chem>COC1=CC(=O)C2=C(C=C(C=C2O)O)OC1=C(C=C1)O</chem>
InChI Key	FQIRAZJMKUPXEI-UHFFFAOYSA-N

Physicochemical and Spectroscopic Properties

The physicochemical properties of **Isobellidifolin** are summarized below. This data is essential for its extraction, purification, and formulation in experimental settings.

Table 2: Physicochemical Properties of **Isobellidifolin**

Property	Value	Reference
Melting Point	265-267 °C	[2]
Density	1.586 g/cm ³	[2]
Physical Description	Yellow amorphous powder	[3]
Solubility	Soluble in methanol, ethanol, DMSO	General for xanthenes

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and identification of **Isobellidifolin**. While a definitive, published full assignment of its ¹H and ¹³C NMR spectra was not available in the consulted literature, Table 3 outlines the expected characteristics based on its chemical structure and data from analogous xanthone compounds.[4][5]

Table 3: Spectroscopic Data for **Isobellidifolin**

Technique	Data / Expected Characteristics
UV-Vis (in Methanol)	λ_{max} values characteristic of a conjugated xanthone system, typically in the ranges of 240-260 nm and 310-330 nm.[3]
Infrared (IR)	ν_{max} peaks expected for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups.[3]
^1H NMR	- Aromatic protons (δ 6.0-8.0 ppm).- A methoxy group singlet (-OCH ₃) around δ 3.8-4.0 ppm.- Multiple hydroxyl proton singlets (-OH), often observed at lower fields.
^{13}C NMR	- A carbonyl carbon (C-9) signal expected around δ 180-185 ppm.- Aromatic carbons, including oxygenated carbons at lower fields (δ 140-165 ppm) and protonated carbons at higher fields (δ 90-130 ppm).- A methoxy carbon signal around δ 55-60 ppm.
Mass Spectrometry (MS)	$[\text{M}+\text{H}]^+$ ion corresponding to its molecular weight (m/z 275.05).

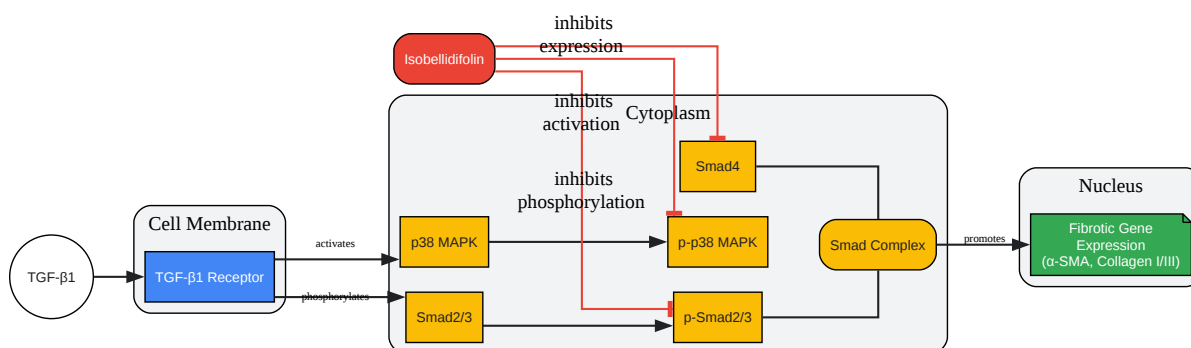
Biological Activity and Signaling Pathways

Isobellidifolin (Bellidifolin) exhibits a range of biological activities, primarily linked to its cardioprotective and anti-inflammatory effects. It modulates several key signaling pathways implicated in cellular stress, fibrosis, and inflammation.

Cardioprotective Effects via TGF- β 1/Smads and p38 Signaling

In the context of myocardial fibrosis, **Isobellidifolin** has been shown to inhibit the proliferation and phenotypic transformation of cardiac fibroblasts.[6] It achieves this by downregulating the Transforming Growth Factor- β 1 (TGF- β 1)/Smads signaling pathway.[6] Specifically, it reduces

the expression of Smad4 and decreases the phosphorylation of Smad3, key events that drive fibrotic gene expression.[6] Concurrently, it impedes the activation of p38 mitogen-activated protein kinase (MAPK).[6]

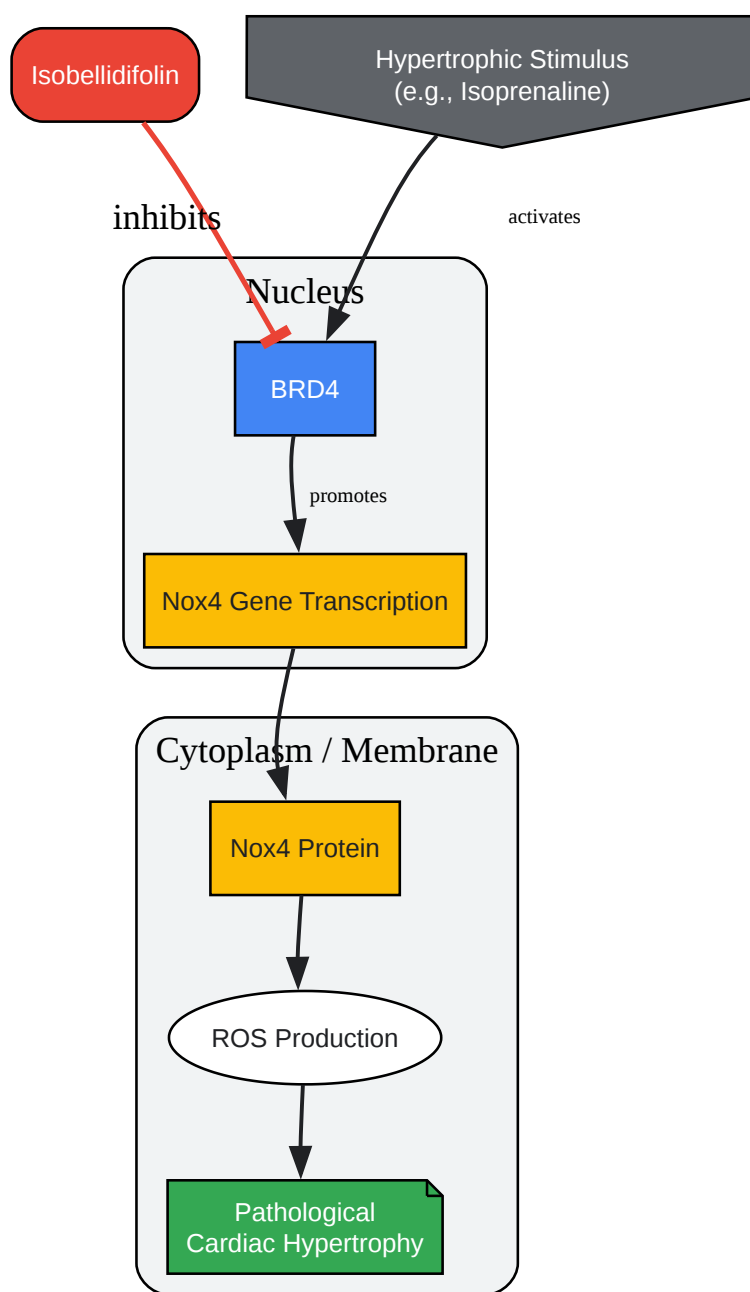


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Isobellidifolin's inhibition of the TGF-β1/Smads and p38 pathways.

Cardioprotective Effects via BRD4/Nox4/ROS Pathway

Isobellidifolin also mitigates isoprenaline-induced cardiac hypertrophy.[1][7] The mechanism involves the inhibition of Bromodomain-containing protein 4 (BRD4), an epigenetic regulator.[1][7] By repressing BRD4, **Isobellidifolin** subsequently downregulates the Nox4/ROS/ADAM17 signaling cascade, a key pathway in the generation of reactive oxygen species (ROS) and oxidative stress that drives pathological hypertrophy.[1]



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Isobellidifolin's inhibition of the BRD4/Nox4/ROS pathway.

Anti-inflammatory Activity

In macrophage cell models, **Isobellidifolin** demonstrates significant anti-inflammatory properties by modulating multiple pathways, including the inhibition of cyclooxygenase-2 (COX-2) and the nuclear factor-kappa B (NF- κ B) and Akt signaling pathways.[8]

Experimental Protocols

The following sections provide detailed methodologies for the extraction of **Isobellidifolin** from natural sources and for the assessment of its antioxidant activity.

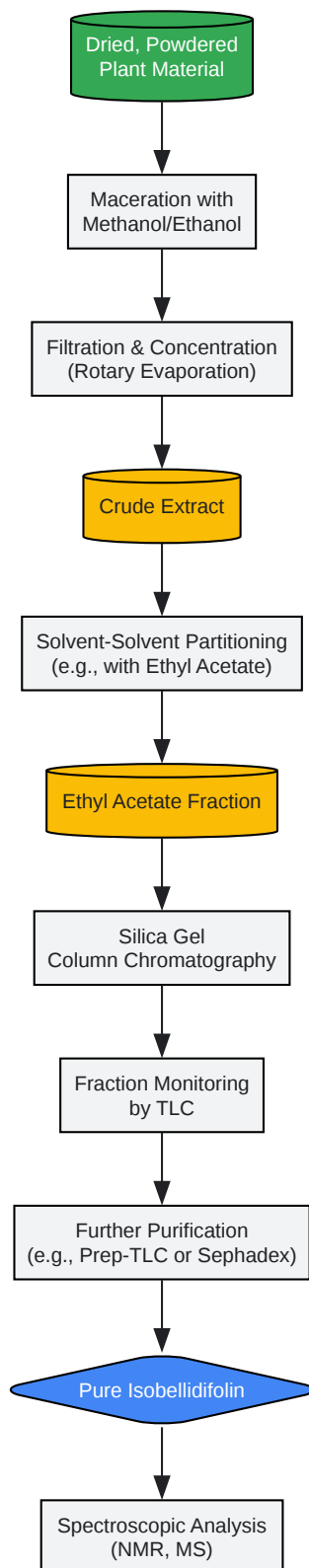
Generalized Extraction and Isolation Protocol

Isobellidifolin is typically extracted from the dried, powdered plant material of species like *Gentianella acuta*. Conventional solvent extraction followed by chromatographic purification is a common approach.^{[9][10]}

Methodology:

- **Maceration:** The dried, powdered plant material is soaked in a suitable organic solvent (e.g., 70-95% ethanol or methanol) at room temperature for an extended period (24-72 hours), often with periodic agitation.^[9] This process is typically repeated multiple times to ensure exhaustive extraction.
- **Concentration:** The combined solvent extracts are filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
- **Solvent Partitioning:** The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their solubility. Xanthenes like **Isobellidifolin** typically concentrate in the ethyl acetate fraction.
- **Column Chromatography:** The dried ethyl acetate fraction is subjected to column chromatography over silica gel. The column is eluted with a gradient solvent system, commonly a mixture of n-hexane and ethyl acetate or chloroform and methanol, with increasing polarity.
- **Fraction Collection and Analysis:** Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the compound of interest (identified by comparison with a standard, if available) are pooled.
- **Purification:** The pooled fractions are further purified, often using preparative TLC or Sephadex LH-20 column chromatography, to yield pure **Isobellidifolin**.

- **Structure Verification:** The identity and purity of the isolated compound are confirmed using spectroscopic methods (NMR, MS, UV-Vis).



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Generalized workflow for the extraction and isolation of **Isobellidifolin**.

DPPH Free Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a standard method to evaluate the antioxidant capacity of a compound.^{[7][11]} It measures the ability of the antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.^[7]

Materials:

- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Spectrophotometric grade methanol or ethanol
- **Isobellidifolin** (test sample)
- Ascorbic acid or Trolox (positive control)
- 96-well microplate or spectrophotometer cuvettes
- Micropipettes
- Spectrophotometer capable of reading at 517 nm

Methodology:

- DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.^{[7][12]} This solution should be freshly made and kept in the dark to prevent degradation.
- Sample Preparation: Prepare a stock solution of **Isobellidifolin** in methanol. Create a series of dilutions from this stock to test a range of concentrations. Prepare similar dilutions for the positive control (e.g., ascorbic acid).^[7]
- Reaction Setup (in a 96-well plate):
 - Blank: Add 200 μ L of methanol to a well.

- Control: Add 100 µL of the DPPH solution to 100 µL of methanol.
- Test Samples: Add 100 µL of each **Isobellidifolin** dilution to separate wells, then add 100 µL of the DPPH solution to each.[8]
- Positive Control: Add 100 µL of each ascorbic acid dilution to separate wells, then add 100 µL of the DPPH solution to each.
- Incubation: Mix the plate gently and incubate in the dark at room temperature for 30 minutes. [7][11]
- Absorbance Measurement: Measure the absorbance of all wells at 517 nm using a microplate reader.[7][12]
- Calculation: Calculate the percentage of radical scavenging activity for each concentration using the following formula:

$$\% \text{ Scavenging Activity} = [(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$$

Where:

- A_{control} is the absorbance of the DPPH solution with methanol.
- A_{sample} is the absorbance of the DPPH solution with the test sample or positive control.
- IC₅₀ Determination: Plot the % scavenging activity against the concentration of **Isobellidifolin**. The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) can be determined from the graph via regression analysis.

Conclusion

Isobellidifolin is a bioactive xanthone with a well-defined chemical structure and significant pharmacological potential. Its demonstrated ability to act as an antioxidant and to modulate key signaling pathways, such as TGF-β1/Smads and BRD4/Nox4/ROS, makes it a compelling candidate for further investigation in the development of therapeutic agents for cardiovascular and inflammatory diseases. The standardized protocols provided herein offer a foundation for researchers to reliably extract, identify, and evaluate the biological efficacy of this promising natural product.

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